molecular formula C16H25N3O2 B12449537 1-(2-Amino-phenyl)-piperidin-3-carbamic acid tert-buytl ester CAS No. 889948-98-5

1-(2-Amino-phenyl)-piperidin-3-carbamic acid tert-buytl ester

Cat. No.: B12449537
CAS No.: 889948-98-5
M. Wt: 291.39 g/mol
InChI Key: GQVGIVVJTLOXGC-UHFFFAOYSA-N
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Description

1-(2-Amino-phenyl)-piperidin-3-carbamic acid tert-butyl ester is a compound that belongs to the class of carbamates It is characterized by the presence of a piperidine ring substituted with an amino group and a carbamic acid ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-phenyl)-piperidin-3-carbamic acid tert-butyl ester typically involves the protection of the amino group and the formation of the carbamic acid ester. One common method involves the reaction of 2-aminophenylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-phenyl)-piperidin-3-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

1-(2-Amino-phenyl)-piperidin-3-carbamic acid tert-butyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Amino-phenyl)-piperidin-3-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 1-(2-Amino-phenyl)-piperidin-3-carboxylic acid
  • 1-(2-Amino-phenyl)-piperidin-3-ol
  • 1-(2-Amino-phenyl)-piperidin-3-carbamic acid methyl ester

Uniqueness: 1-(2-Amino-phenyl)-piperidin-3-carbamic acid tert-butyl ester is unique due to its specific substitution pattern and the presence of the tert-butyl ester group. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

889948-98-5

Molecular Formula

C16H25N3O2

Molecular Weight

291.39 g/mol

IUPAC Name

tert-butyl N-[1-(2-aminophenyl)piperidin-3-yl]carbamate

InChI

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)18-12-7-6-10-19(11-12)14-9-5-4-8-13(14)17/h4-5,8-9,12H,6-7,10-11,17H2,1-3H3,(H,18,20)

InChI Key

GQVGIVVJTLOXGC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C2=CC=CC=C2N

Origin of Product

United States

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